

# (all-E)-UAB30: A Technical Guide to a Novel Retinoid's Biological Activity

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## Compound of Interest

Compound Name: (all-E)-UAB30

Cat. No.: B15541641

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**(all-E)-UAB30**, chemically known as (2E, 4E, 6Z, 8E)-8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid, is a synthetic analog of 9-cis-retinoic acid.[1] It functions as a potent and selective agonist for the Retinoid X Receptor (RXR) with limited binding to the retinoic acid receptor alpha (RAR $\alpha$ ).[2] This selectivity for RXR gives **(all-E)-UAB30**, hereafter referred to as UAB30, a favorable toxicity profile compared to other retinoids, making it a promising candidate for cancer therapy and chemoprevention.[1][2]

## Mechanism of Action and Biological Activity

UAB30 exerts its biological effects primarily through its interaction with RXR.[2] RXR can form homodimers or heterodimers with other nuclear receptors, such as RAR, the Vitamin D receptor, and thyroid hormone receptor, to regulate gene transcription.[3] UAB30's binding to RXR modulates the expression of a multitude of genes involved in critical cellular processes including differentiation, apoptosis, and cell cycle control.[2][4]

A key aspect of UAB30's mechanism is its ability to increase the intracellular levels of all-trans-retinoic acid (ATRA).[5] This elevation in ATRA enhances signaling through the RXR-RAR heterodimer, which is a crucial pathway for regulating cell growth and differentiation.[4][5]

The biological activities of UAB30 have been investigated in various cancer models, demonstrating its potential as an anti-neoplastic agent. Its effects include:

- **Decreased Cell Viability and Proliferation:** UAB30 has been shown to significantly reduce the viability and proliferation of various cancer cells, including medulloblastoma, cutaneous T-cell

lymphoma (CTCL), and rhabdomyosarcoma (RMS).[\[2\]](#)[\[6\]](#)[\[7\]](#)

- Induction of Apoptosis: The compound induces programmed cell death in cancer cells, as evidenced by increased PARP cleavage and caspase-3 activation.[\[2\]](#)[\[7\]](#)
- Cell Cycle Arrest: UAB30 can cause cell cycle arrest, primarily in the G1 phase, thereby inhibiting the progression of cancer cells through the cell division cycle.[\[2\]](#)[\[7\]](#)
- Inhibition of Migration and Invasion: In several cancer cell lines, UAB30 has been observed to decrease cell motility, migration, and invasion, which are critical processes in metastasis.[\[2\]](#)[\[7\]](#)
- Induction of Differentiation: As a retinoid analog, UAB30 promotes cellular differentiation, a process that can lead to a less malignant phenotype.[\[2\]](#)
- Reduction of Stemness Markers: UAB30 has been shown to decrease the expression of cancer stem cell markers like Oct4 and Sox2 in medulloblastoma cells.[\[8\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of UAB30 from various studies.

Cell Line	Cancer Type	Assay	Concentration (μM)	Effect	Reference
D341, D384, D425	Group 3 Medulloblastoma	Cell Viability	10	Significant decrease in viability	<a href="#">[2]</a>
MyLa	Cutaneous T-cell Lymphoma	Cell Viability	25, 50	Inhibition of cell viability at 48h	<a href="#">[6]</a>
HuT 78	Cutaneous T-cell Lymphoma	Cell Viability	5, 10, 25	Suppression of cell viability at 24h	<a href="#">[6]</a>
Jurkat	Acute T-cell Leukemia	Cell Viability	25, 50	Significant decrease in cell number at 24h	<a href="#">[6]</a>
RD	Embryonal Rhabdomyosarcoma	Cell Survival (LD50)	26.5	50% lethal dose at 48h	<a href="#">[7]</a>
SJCRH30	Alveolar Rhabdomyosarcoma	Cell Survival (LD50)	26.1	50% lethal dose at 48h	<a href="#">[7]</a>
T47D	Breast Cancer	Telomerase Activity	10	Reduction similar to ATRA over time	<a href="#">[3]</a>

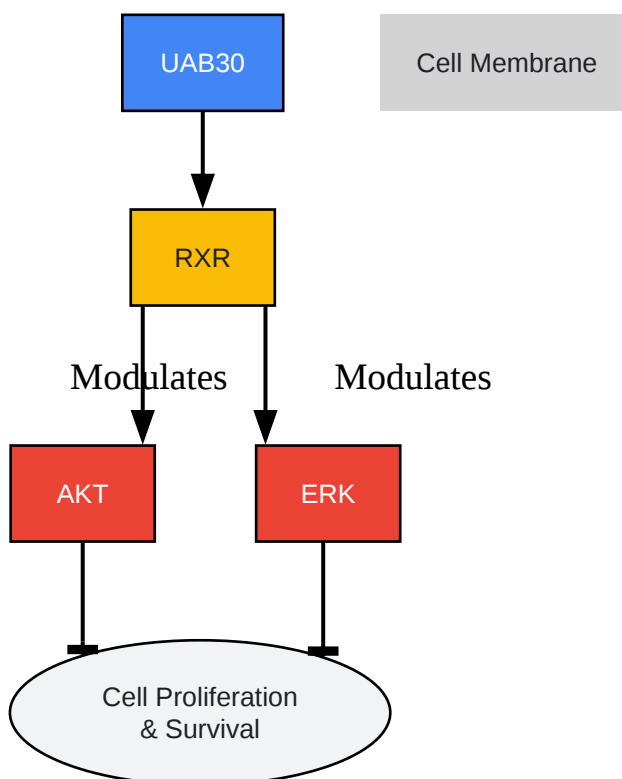
Cell Line	Cancer Type	IC50 (μM) at 48h	Reference
MyLa	Cutaneous T-cell Lymphoma	~30	[6]
HuT 78	Cutaneous T-cell Lymphoma	~10	[6]
Jurkat	Acute T-cell Leukemia	32	[6]

## Key Signaling Pathways

UAB30 modulates several signaling pathways to exert its anti-cancer effects.

### AKT and ERK Pathways

In neuroblastoma and medulloblastoma, retinoids like UAB30 have been shown to affect the AKT and ERK signaling pathways, which are critical for cell survival and proliferation.[2]

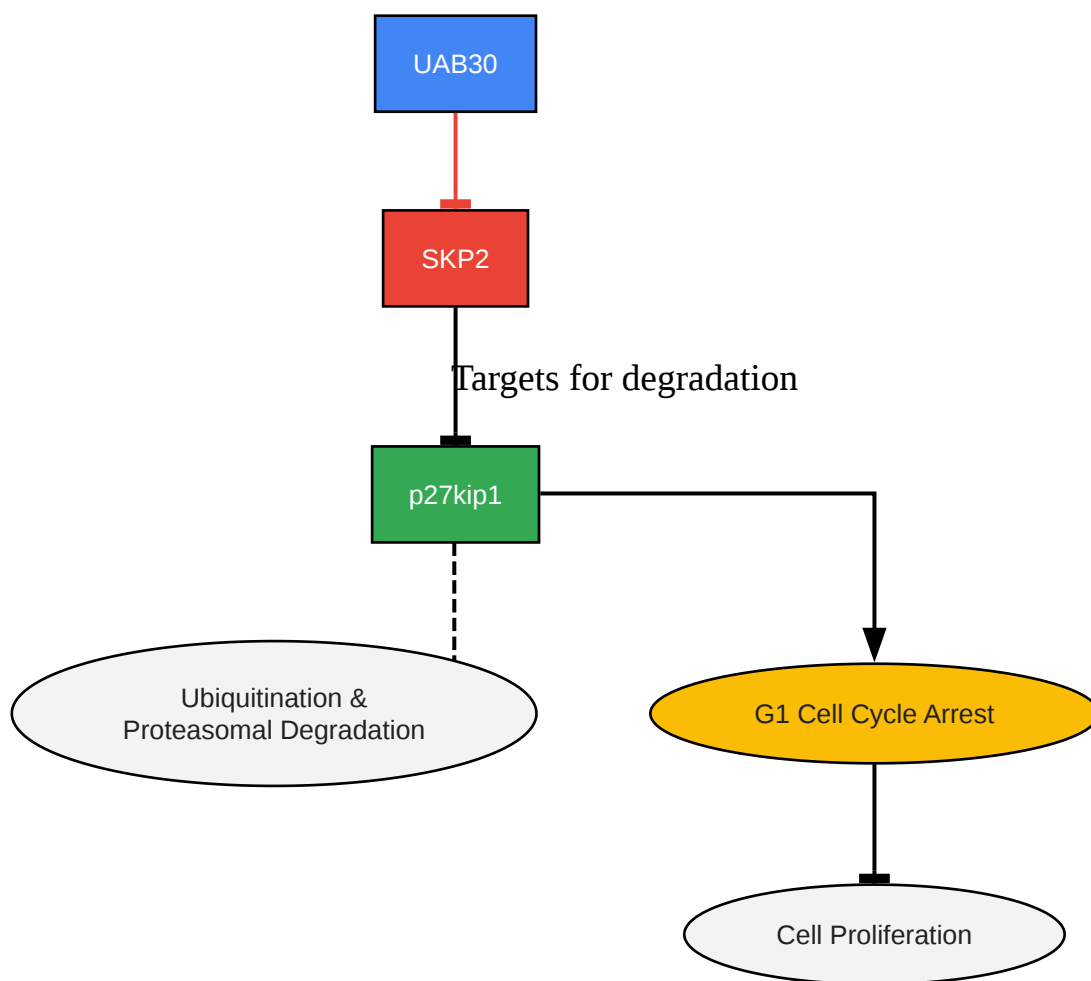


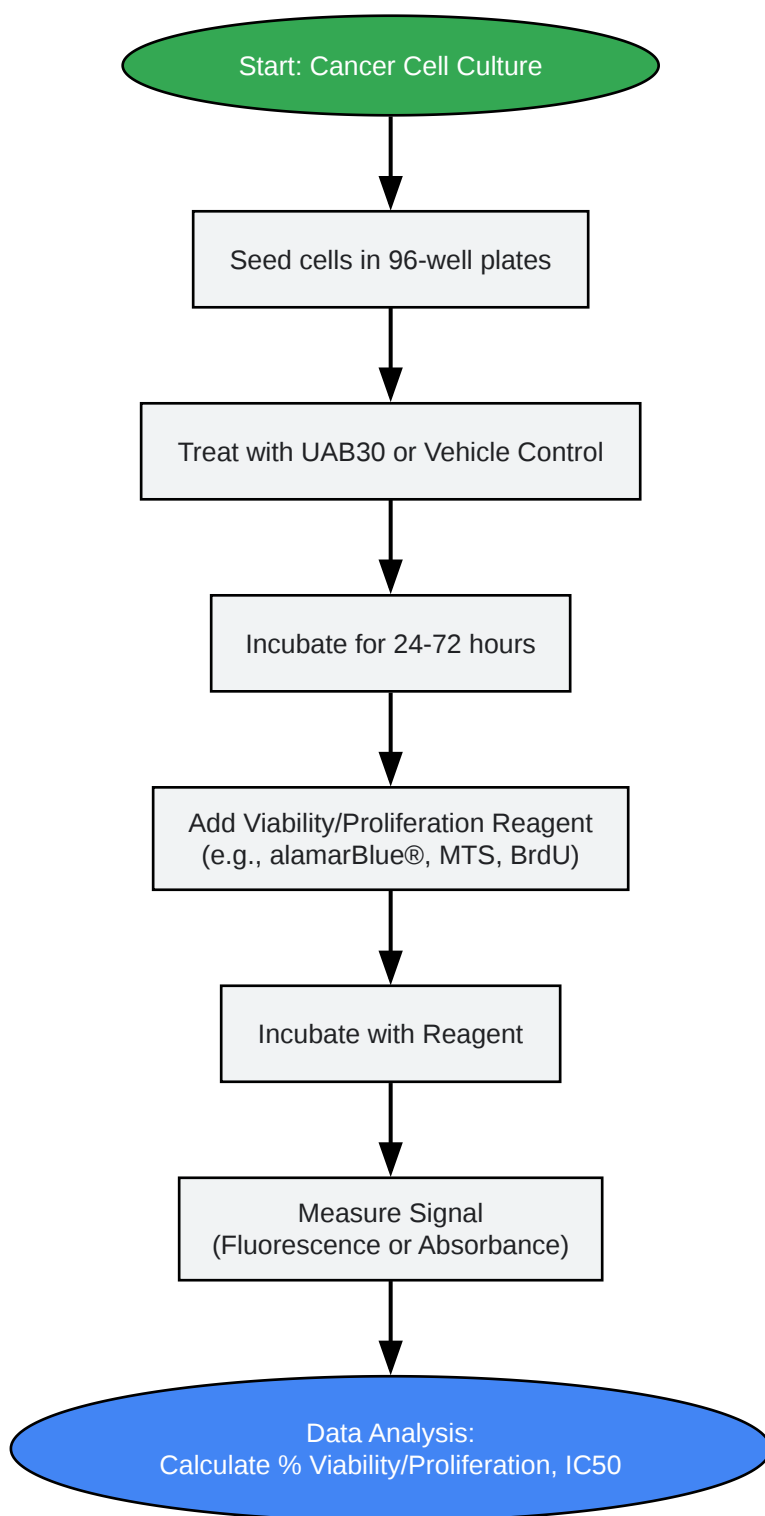
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Caption: UAB30 modulates AKT and ERK signaling pathways.

## SKP2-p27kip1 Axis

In cutaneous T-cell lymphoma, UAB30 has been shown to downregulate SKP2, a protein that targets the cell cycle inhibitor p27kip1 for degradation. This leads to an accumulation of p27kip1, resulting in G1 cell cycle arrest.[6]





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